molecular formula C14H15F3N6 B2409266 3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine CAS No. 2380169-52-6

3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine

Cat. No.: B2409266
CAS No.: 2380169-52-6
M. Wt: 324.311
InChI Key: ONUIYICMDRSAPJ-UHFFFAOYSA-N
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Description

3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of pyridazine and pyrimidine rings, which are fused with a piperazine ring. The trifluoromethyl group attached to the pyrimidine ring adds to its unique chemical properties.

Properties

IUPAC Name

3-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6/c1-10-2-3-12(21-20-10)22-4-6-23(7-5-22)13-8-11(14(15,16)17)18-9-19-13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUIYICMDRSAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine typically involves multiple steps, including the formation of the pyridazine and pyrimidine rings, followed by their fusion with the piperazine ring. Common reagents used in these reactions include trifluoromethylated pyrimidine derivatives, piperazine, and methylating agents. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperazine derivatives.

Scientific Research Applications

3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to altered cellular responses, such as reduced inflammation or enhanced neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine stands out due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

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